N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
This compound is a benzamide derivative featuring a pyrrolidine ring substituted with a benzo[d]oxazole moiety and a 4-(trifluoromethoxy)benzamide group. Its structural complexity arises from the integration of a bicyclic benzoxazole system, a pyrrolidine scaffold, and a trifluoromethoxy-substituted aromatic ring. The benzo[d]oxazole component is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the trifluoromethoxy group contributes to lipophilicity and bioavailability .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)29-15-9-7-13(8-10-15)18(27)24-12-14-4-3-11-26(14)19-25-16-5-1-2-6-17(16)28-19/h1-2,5-10,14H,3-4,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTNHLIGDWCEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the formation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound is produced consistently and at a high purity level.
Chemical Reactions Analysis
1.1. Amide Coupling
The benzamide core is synthesized via coupling between 4-(trifluoromethoxy)benzoic acid and the pyrrolidine-methylamine derivative. Carbodiimide coupling agents like EDC or DCC are typically employed in anhydrous solvents (e.g., DCM or THF) to activate the carboxylic acid, followed by nucleophilic attack by the amine group .
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 4-(Trifluoromethoxy)benzoic acid + Amine derivative | EDC, DCM, RT, 12 h | N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide | 75–85% |
1.2. Benzo[d]oxazole Ring Formation
The benzo[d]oxazole moiety is synthesized via cyclization of 2-aminophenol derivatives with carbonyl-containing reagents (e.g., triphosgene or acetic anhydride). This step often precedes coupling with the pyrrolidine scaffold .
| Reactants | Conditions | Byproducts | Yield |
|---|---|---|---|
| 2-Aminophenol + Carbonyl agent | Reflux, THF, 4–6 h | HCl, H₂O | 60–70% |
2.1. Amide Hydrolysis
The amide bond undergoes hydrolysis under strongly acidic or basic conditions to regenerate the carboxylic acid and amine precursors. This reaction is critical for metabolite analysis.
| Conditions | Products | Rate Constant (k) |
|---|---|---|
| 6M HCl, 100°C, 8 h | 4-(Trifluoromethoxy)benzoic acid + Amine derivative |
2.2. Electrophilic Aromatic Substitution
The electron-deficient trifluoromethoxy group directs electrophilic substitution to the meta position of the benzamide ring. Nitration and sulfonation reactions are feasible but require harsh conditions .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro-4-(trifluoromethoxy)benzamide | 40–50% |
3.1. Benzo[d]oxazole Ring Opening
Under basic conditions (e.g., NaOH/EtOH), the benzo[d]oxazole ring opens to form 2-aminophenol derivatives , which can re-cyclize or participate in further reactions .
| Conditions | Product | Application |
|---|---|---|
| 1M NaOH, EtOH, 60°C | 2-Amino-4-(trifluoromethoxy)phenol | Intermediate for imidazole synthesis |
3.2. Dimerization via Methanimine Intermediates
Thermolysis in aprotic solvents (e.g., toluene) induces dimerization, forming bis-imidazole derivatives through methanimine intermediates. This reaction is catalyzed by Lewis acids like FeCl₃ .
| Conditions | Product | Yield |
|---|---|---|
| Toluene, FeCl₃, 110°C, 8 h | Bis-(4-(trifluoromethoxy)benzamide)imidazole | 55–65% |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling at the benzamide ring when functionalized with a halogen (e.g., bromine). This modifies the electronic properties of the aromatic system .
| Reactants | Catalyst | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Boronic acid | 4-(Trifluoromethoxy)-3-arylbenzamide | 70–80% |
5.1. Photodegradation
UV exposure (254 nm) in methanol induces cleavage of the trifluoromethoxy group, forming 4-hydroxybenzamide as a major degradation product .
| Conditions | Degradation Products | Half-Life (t₁/₂) |
|---|---|---|
| UV light, MeOH, 24 h | 4-Hydroxybenzamide + CF₃O⁻ byproducts |
Biological Interactions
While not a direct chemical reaction, the compound’s Bach1 inhibitory activity involves redox-mediated interactions with cysteine residues in transcriptional repressors, enhancing Nrf2-dependent antioxidant responses .
Scientific Research Applications
Scientific Research Applications
-
Antimycobacterial Activity
- Preliminary studies indicate that compounds similar to N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide exhibit antimycobacterial properties. This suggests potential applications in treating infections caused by Mycobacterium tuberculosis.
- Inhibition of Enzymatic Activity
-
Pharmacological Targeting
- It has been suggested that the compound could interact with phosphodiesterases (PDEs), particularly PDE4D, which are implicated in cognitive functions and neurodegenerative diseases. Inhibition of these enzymes may lead to therapeutic effects for conditions such as Alzheimer's disease and other cognitive impairments .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]oxazol-2-yl)pyrrolidine | Benzo[d]oxazole + Pyrrolidine | Antimycobacterial |
| N-(trifluoromethoxy)benzamide | Trifluoromethoxy + Benzamide | Enzyme Inhibition |
| N-(pyrrolidinyl)acetamide | Pyrrolidine + Acetamide | Cognitive Enhancement |
This table illustrates the diverse biological activities associated with compounds that share structural motifs with this compound.
Potential Therapeutic Applications
Given its structural features, the compound is being explored for:
- Antiviral Therapies : Targeting viral proteases to inhibit replication.
- Neurological Disorders : Modulating PDE activity to enhance cognitive functions.
Mechanism of Action
The mechanism by which N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide with structurally related compounds from the evidence, focusing on key structural variations and biological activities:
Key Findings from Comparisons
Linker and Substituent Impact :
- The thioacetamido linker in the 12-series compounds (e.g., 12c, 12d) enhances cytotoxicity compared to the pyrrolidine-methyl linker in the target compound, possibly due to improved conformational flexibility or hydrogen bonding .
- Substituents on benzoxazole : Chloro (12e) and methyl (12c) groups on benzoxazole improve potency (IC50: 6.9–8.2 µM) compared to unsubstituted benzoxazole (12d: IC50 7.5 µM), suggesting electronic and steric effects modulate activity .
Trifluoromethoxy vs. Methoxy Groups: The 4-(trifluoromethoxy)benzamide group in the target compound likely increases metabolic resistance compared to methoxy-substituted analogs (e.g., compound 84 in ), aligning with known fluorine-derived stability enhancements.
Apoptotic Pathway Modulation :
- All 12-series compounds induce apoptosis via BAX upregulation, Bcl-2 downregulation, and Caspase-3 activation. The target compound’s pyrrolidine-benzoxazole scaffold may similarly engage these pathways, though experimental validation is required .
Notes
Limitations of Evidence: Direct biological data for the target compound are absent; comparisons rely on structural analogs (e.g., 12-series compounds) with shared benzoxazole and benzamide motifs .
Contradictions and Gaps: focuses on thioacetamido-linked benzoxazoles, whereas the target compound uses a pyrrolidine-methyl linker. This structural divergence complicates direct extrapolation of cytotoxicity trends.
Recommendations for Future Research :
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with potential biological activity. This compound features a unique combination of functional groups, including a benzo[d]oxazole moiety and a pyrrolidine ring, which may confer distinct pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The structural features include:
| Component | Description |
|---|---|
| Benzo[d]oxazole | A bicyclic compound known for its biological activities, including antimicrobial and antitumor properties. |
| Pyrrolidine Ring | A five-membered nitrogen-containing heterocycle that contributes to the compound's pharmacokinetic properties. |
| Trifluoromethoxy Group | A trifluoromethyl ether that enhances lipophilicity and potentially increases bioavailability. |
Antitumor Activity
Compounds containing benzo[d]oxazole and related structures have been reported to possess antitumor properties. For example, studies have demonstrated that benzamide derivatives can inhibit cell proliferation in cancer cell lines, indicating that this compound may also exhibit similar effects .
The mechanism of action for compounds like this compound may involve:
- Enzyme Inhibition : Binding to specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interacting with receptors to alter cellular responses.
- DNA Interaction : Potentially intercalating into DNA, disrupting replication in cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted on structurally similar benzamides revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the presence of the benzo[d]oxazole moiety and enhanced antimicrobial activity.
Study 2: Antitumor Activity Assessment
In vitro assays demonstrated that benzamide derivatives significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compounds induced apoptosis through caspase activation, suggesting a promising avenue for further investigation into this compound's potential as an anticancer agent.
Q & A
Q. What are the critical steps for synthesizing the benzoxazole-pyrrolidine core of this compound?
The synthesis of the benzoxazole-pyrrolidine core requires careful handling of reactive intermediates and inert conditions. Key steps include:
- Cyclization : Use O-benzyl hydroxylamine hydrochloride (or derivatives) to form the benzoxazole ring under argon atmosphere, as described in coupling reactions with trifluoromethyl benzoyl chloride .
- Pyrrolidine Functionalization : Introduce substituents to the pyrrolidine ring via nucleophilic substitution or reductive amination. Ensure dropwise addition of acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) at 0°C to minimize side reactions .
- Purification : Employ vacuum filtration and recrystallization (e.g., methanol/water mixtures) to isolate intermediates, noting that some products decompose at room temperature and require storage at –20°C .
Q. How should researchers characterize this compound using spectroscopic methods?
- NMR Analysis : For the benzoxazole moiety, expect aromatic protons at δ 7.3–8.1 ppm (1H NMR) and carbons at ~150 ppm (C=N, 13C NMR). The trifluoromethoxy group shows a distinct 19F NMR signal near δ -58 ppm .
- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak ([M+H]+) and fragmentation patterns. Look for cleavages at the amide bond (e.g., m/z corresponding to 4-(trifluoromethoxy)benzoyl fragments) .
- IR Spectroscopy : Key stretches include C=O (~1680 cm⁻¹ for the amide) and C-O-C (~1250 cm⁻¹ for the trifluoromethoxy group) .
Q. What in vitro assays are suitable for initial biological evaluation?
- Enzyme Inhibition : Screen against kinases or phosphatases (e.g., VEGFR-2) using fluorescence-based assays with ATP analogs. Include controls like staurosporine for baseline activity .
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), referencing protocols for thieno-pyrimidine analogs .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthetic batches be resolved?
- Impurity Profiling : Run HPLC-MS to identify byproducts (e.g., unreacted pyrrolidine intermediates). Adjust reaction stoichiometry if excess acyl chloride is detected .
- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl3; polar solvents may shift amide proton signals due to hydrogen bonding .
- Dynamic Effects : Variable temperature NMR (VT-NMR) can reveal conformational flexibility in the pyrrolidine ring, which may cause splitting of signals .
Q. What strategies mitigate decomposition of intermediates during synthesis?
- Light/Temperature Sensitivity : Store light-sensitive intermediates (e.g., nitroso derivatives) in amber vials at –20°C. Avoid heating above 40°C during solvent removal .
- Stabilization of Amides : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation. For hygroscopic intermediates, use anhydrous sodium sulfate during workup .
Q. How to design a structure-activity relationship (SAR) study for optimizing the trifluoromethoxy group?
- Substituent Variation : Synthesize analogs with -OCF3 replaced by -CF3, -OCH3, or halogens. Assess changes in logP (via HPLC) and binding affinity (e.g., SPR assays) .
- Bioisosteric Replacement : Test sulfone or cyano groups as alternatives to -OCF3. Compare metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .
Q. How to address conflicting cytotoxicity data in cell-based assays?
- Dose-Response Validation : Repeat assays with 8-point dilution series (0.1–100 µM) and calculate IC50 values using nonlinear regression. Include positive controls (e.g., doxorubicin) .
- Membrane Permeability : Measure cellular uptake via LC-MS/MS to rule out false negatives due to poor permeability .
Methodological Notes
- Safety : Conduct Ames testing for mutagenicity, as anomeric amide derivatives may exhibit genotoxicity. Use fume hoods and PPE when handling acyl chlorides .
- Data Reproducibility : Document reaction parameters (e.g., argon flow rate, ice bath duration) rigorously, as small deviations can alter yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
